O-CBZ-L-Tyrosine
Overview
Description
O-CBZ-L-Tyrosine, also known as O-Benzyloxycarbonyl-L-tyrosine, is a compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 . It is used to improve its biological efficiency in an animal model of multiple sclerosis .
Synthesis Analysis
The synthesis of O-CBZ-L-Tyrosine involves the use of bacterial tyrosinases . These enzymes are known to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
Molecular Structure Analysis
The molecular structure of O-CBZ-L-Tyrosine is derived from L-Tyrosine, an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group .
Chemical Reactions Analysis
Tyrosinases, which are type-3 copper-containing monooxygenases, are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .
Physical And Chemical Properties Analysis
O-CBZ-L-Tyrosine is a solid compound with a melting point of >181°C (dec.) and a predicted boiling point of 510.2±50.0 °C . Its predicted density is 1.302±0.06 g/cm3 . It is slightly soluble in aqueous acid and DMSO when heated and sonicated .
Scientific Research Applications
Enantioselective Molecularly Imprinted Polymer Membranes : O-CBZ-L-Tyrosine has been used in creating molecularly imprinted polymer membranes for enantioselective recognition. These materials exhibit selective permeability, favoring the diffusion of L-enantiomers over D-enantiomers, which is significant for chromatographic separations and sensor development (Dzgoev & Haupt, 1999).
Biotechnological Production and Applications : As an aromatic amino acid, L-tyrosine, a derivative of O-CBZ-L-Tyrosine, is used in various industrial and pharmaceutical applications. Biotechnological production methods offer environmentally friendly and sustainable ways of synthesizing L-tyrosine, demonstrating its versatility and potential in different sectors (Lütke-Eversloh, Santos & Stephanopoulos, 2007).
Synthesis of L-glycyl-L-tyrosine Derivatives : Research shows efficient methods for synthesizing L-glycyl-L-tyrosine derivatives, highlighting the potential of O-CBZ-L-Tyrosine in peptide synthesis and its applications in biomedical fields (Matsumoto, Kitayama, Yamada & Ogino, 2021).
Tyrosine Biosynthesis, Metabolism, and Catabolism in Plants : O-CBZ-L-Tyrosine is linked to the biosynthesis and metabolism of tyrosine in plants. This research provides insights into the pathways and applications of tyrosine-derived compounds in agriculture and medicine (Schenck & Maeda, 2018).
Biotechnological Production of L-tyrosine and Derived Compounds : This study discusses the metabolic pathways and engineering strategies for microbial production of L-tyrosine. It highlights the compound's significance in food, pharmaceutical, and chemical industries (Chávez-Béjar, Báez-Viveros, Martínez, Bolivar & Gosset, 2012).
Safety And Hazards
O-CBZ-L-Tyrosine is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCGTXQJMMYLQ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-CBZ-L-Tyrosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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